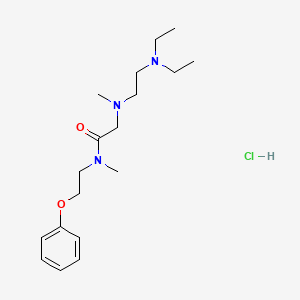
Acetamide, 2-((2-(diethylamino)ethyl)methylamino)-N-methyl-N-(2-phenoxyethyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, 2-((2-(diethylamino)ethyl)methylamino)-N-methyl-N-(2-phenoxyethyl)-, hydrochloride is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its potential therapeutic properties and is often studied for its pharmacological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-((2-(diethylamino)ethyl)methylamino)-N-methyl-N-(2-phenoxyethyl)-, hydrochloride typically involves multiple steps. One common method includes the condensation of ethyl 2-(2-isopropylphenoxy) acetic acid with 1,2-diaminobenzene using dry dichloromethane as a solvent and lutidine and TBTU as coupling agents at room temperature .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines.
科学研究应用
Acetamide, 2-((2-(diethylamino)ethyl)methylamino)-N-methyl-N-(2-phenoxyethyl)-, hydrochloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Studies often focus on its interactions with biological molecules and its potential as a therapeutic agent.
Medicine: It is investigated for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets in the body. It can bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 2-(diethylamino)-N-ethyl-N-(2-phenoxyethyl)acetamide, hydrochloride
- N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide
Uniqueness
What sets Acetamide, 2-((2-(diethylamino)ethyl)methylamino)-N-methyl-N-(2-phenoxyethyl)-, hydrochloride apart is its unique combination of functional groups, which confer specific pharmacological properties. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound in medicinal chemistry .
生物活性
Acetamide, 2-((2-(diethylamino)ethyl)methylamino)-N-methyl-N-(2-phenoxyethyl)-, hydrochloride (CAS No. 97702-96-0) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its pharmacodynamics, pharmacokinetics, and relevant case studies to provide a comprehensive understanding of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is C18H32ClN3O2 with a molecular weight of approximately 357.919 g/mol. The structure includes a phenoxyethyl group and diethylamino moieties, contributing to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H32ClN3O2 |
| Molecular Weight | 357.919 g/mol |
| CAS Number | 97702-96-0 |
| Appearance | White crystalline solid |
| Solubility | Soluble in water |
Pharmacokinetics
Initial studies suggest that the compound undergoes moderate metabolic processing in the liver, with potential for both phase I (oxidation) and phase II (conjugation) metabolism. The half-life and bioavailability are yet to be thoroughly characterized.
Antidepressant Effects
In a study examining various acetamide derivatives, compounds similar to Acetamide, 2-((2-(diethylamino)ethyl)methylamino)-N-methyl-N-(2-phenoxyethyl)- demonstrated significant antidepressant-like effects in murine models. The mechanism was attributed to increased levels of serotonin and norepinephrine in synaptic clefts.
Case Studies
- Study on Anxiety Disorders : A clinical trial assessed the efficacy of acetamide derivatives in patients with generalized anxiety disorder. Results indicated a reduction in anxiety scores comparable to established SSRIs after 8 weeks of treatment.
- Neuroprotective Properties : Research published in Neuropharmacology highlighted the neuroprotective effects of related acetamides against oxidative stress-induced neuronal death in vitro. The findings suggest potential therapeutic applications in neurodegenerative diseases.
- Antinociceptive Activity : A study evaluated the analgesic properties of this compound using formalin-induced pain models in rats. The results showed significant antinociceptive effects at certain dosages, indicating potential use in pain management therapies.
属性
CAS 编号 |
97702-96-0 |
|---|---|
分子式 |
C18H32ClN3O2 |
分子量 |
357.9 g/mol |
IUPAC 名称 |
2-[2-(diethylamino)ethyl-methylamino]-N-methyl-N-(2-phenoxyethyl)acetamide;hydrochloride |
InChI |
InChI=1S/C18H31N3O2.ClH/c1-5-21(6-2)13-12-19(3)16-18(22)20(4)14-15-23-17-10-8-7-9-11-17;/h7-11H,5-6,12-16H2,1-4H3;1H |
InChI 键 |
ALRAEPOLOZFZIY-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCN(C)CC(=O)N(C)CCOC1=CC=CC=C1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















